Cyclohexanamine, N-cyclohexyl-N-hydroxy-
Overview
Description
Cyclohexanamine, N-cyclohexyl-N-hydroxy- is an organic compound with the molecular formula C12H23N. It is also known by other names such as dicyclohexylamine and N,N-dicyclohexylamine . This compound belongs to the class of aliphatic amines and is characterized by its colorless liquid form and fishy odor .
Preparation Methods
Cyclohexanamine, N-cyclohexyl-N-hydroxy- can be synthesized through several methods. One common synthetic route involves the complete hydrogenation of aniline using cobalt- or nickel-based catalysts . The reaction can be represented as follows:
C6H5NH2+3H2→C6H11NH2
Another method involves the alkylation of ammonia using cyclohexanol . Industrial production methods typically employ these routes due to their efficiency and cost-effectiveness.
Chemical Reactions Analysis
Cyclohexanamine, N-cyclohexyl-N-hydroxy- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include aldehydes, allyl esters, and 1,2-dicarboxylic acids . For example, it can react with aldehydes to form N-cyclohexyl nitrone . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Cyclohexanamine, N-cyclohexyl-N-hydroxy- has a wide range of scientific research applications. In chemistry, it is used as a precursor in the synthesis of various organic compounds . In biology and medicine, it serves as a building block for pharmaceuticals, including mucolytics, analgesics, and bronchodilators . Additionally, it is used in the preparation of 4-carbethoxy-2-cyclohexyl-5-(2H)-isoxazolone and hexahydroisoxazolequinoline analogs . In the industrial sector, it is employed as a corrosion inhibitor and a flushing aid in the printing ink industry .
Mechanism of Action
The mechanism of action of cyclohexanamine, N-cyclohexyl-N-hydroxy- involves its interaction with molecular targets and pathways within biological systems. As an amine, it can act as a weak base and participate in various biochemical reactions. Its molecular targets and pathways are specific to the particular application or reaction it is involved in, such as the formation of N-cyclohexyl nitrone from aldehydes .
Comparison with Similar Compounds
Cyclohexanamine, N-cyclohexyl-N-hydroxy- can be compared with other similar compounds such as cyclohexylamine, dodecahydrodiphenylamine, and bis(cyclohexyl)amine . While these compounds share similar structural features, cyclohexanamine, N-cyclohexyl-N-hydroxy- is unique in its specific applications and reactivity. For instance, it is particularly useful in the preparation of N-cyclohexyl nitrone and as a hydroxylamination reagent for allyl esters .
Properties
IUPAC Name |
N,N-dicyclohexylhydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12,14H,1-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTZCGGNOVCUAQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00541504 | |
Record name | N-Cyclohexyl-N-hydroxycyclohexanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00541504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19627-68-0 | |
Record name | N-Cyclohexyl-N-hydroxycyclohexanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00541504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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